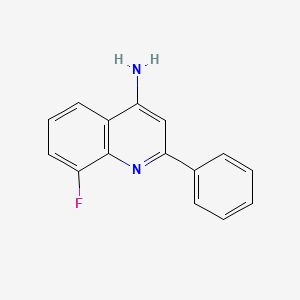

8-Fluoro-2-phenylquinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1189106-15-7 |

|---|---|

Molecular Formula |

C15H11FN2 |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

8-fluoro-2-phenylquinolin-4-amine |

InChI |

InChI=1S/C15H11FN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18) |

InChI Key |

MVEFOMJZHIVOLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Fluoro 2 Phenylquinolin 4 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 8-Fluoro-2-phenylquinolin-4-amine, several logical disconnections can be proposed to devise a synthetic route.

A primary disconnection strategy involves breaking the C4-N bond of the 4-amino group. This leads to a 4-chloroquinoline (B167314) precursor, which can be synthesized from a corresponding 4-hydroxyquinoline (B1666331). ucsf.eduresearchgate.net The 4-hydroxyquinoline can, in turn, be formed through cyclization reactions like the Conrad-Limpach or Gould-Jacobs reactions. ucsf.edu This approach is advantageous as the final amination step is typically a well-established nucleophilic aromatic substitution. frontiersin.orgplos.orgnih.govnih.gov

Another key disconnection is the bond formations that construct the quinoline (B57606) core itself. This can be envisioned through several classical named reactions. For instance, a Friedländer-type condensation would involve the reaction of a 2-amino-3-fluorobenzophenone with a compound containing an α-methylene group. Alternatively, a Pfitzinger reaction approach would disconnect the molecule into a 2-fluoro-isatin derivative and an acetophenone, leading to a quinoline-4-carboxylic acid intermediate that would require subsequent Curtius, Hofmann, or Schmidt rearrangement to install the 4-amino group. mdpi.comnih.govnih.govwikipedia.org

Finally, the introduction of the fluorine atom at the C8 position is a critical consideration. This can be achieved either by starting with a pre-fluorinated aniline (B41778) derivative (e.g., 2-fluoroaniline) or by performing a late-stage fluorination on a pre-formed quinoline ring. The latter strategy, while potentially more complex, offers greater flexibility in synthesizing a variety of analogs. georgiasouthern.eduresearchgate.net

Classical and Contemporary Annulation Reactions for Quinoline Core Construction

The construction of the quinoline nucleus is the cornerstone of the synthesis. A variety of annulation (ring-forming) reactions, both classical and modern, can be employed.

The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group, is one of the most direct methods for quinoline synthesis. wikipedia.orgnih.govorganic-chemistry.org For the target molecule, a plausible route would involve the reaction of 2-amino-3-fluorobenzophenone with a reagent that can provide the remaining two carbons of the pyridine (B92270) ring.

Modern modifications of the Friedländer synthesis often employ various catalysts to improve yields and reaction conditions. These can include Brønsted acids (like trifluoroacetic acid and p-toluenesulfonic acid), Lewis acids (such as neodymium(III) nitrate (B79036) and zinc chloride), and even metal-free catalysts. wikipedia.orgderpharmachemica.com Microwave-assisted Friedländer reactions have also been shown to accelerate the synthesis, often leading to cleaner products in shorter reaction times. researchgate.netresearchgate.net

| Catalyst/Condition | Substrates | Product Type | Yield | Reference |

| Neodymium(III) Nitrate | 2-aminobenzophenone, ethyl acetoacetate | 2-methyl-4-phenylquinoline-3-carboxylate | High | derpharmachemica.com |

| Uranyl Acetate | 2-aminoacetophenone, ethyl acetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | Good | derpharmachemica.com |

| SiO2/H2SO4 | o-aminoarylketones, 1,2-cyclohexanedione | Polycyclic quinolines | High | researchgate.net |

| Microwave Irradiation | 2-aminobenzophenones, heteroaromatic ketones | Substituted quinolines | High | researchgate.net |

The Conrad-Limpach and Gould-Jacobs reactions are classical methods that typically yield quinolin-4-one (or 4-hydroxyquinoline) derivatives. ucsf.edunih.gov The synthesis of this compound via these routes would require a multi-step process.

First, a substituted aniline, in this case, 2-fluoroaniline (B146934), would be reacted with a β-ketoester like ethyl benzoylacetate. The resulting intermediate would then be cyclized at high temperatures. This would furnish 8-fluoro-2-phenylquinolin-4-one. The subsequent conversion of the quinolin-4-one to the target 4-aminoquinoline (B48711) would involve a two-step sequence: chlorination of the hydroxyl group using a reagent like phosphorus oxychloride (POCl₃) to give 4-chloro-8-fluoro-2-phenylquinoline (B13761742), followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine). ucsf.eduresearchgate.net

The Pfitzinger reaction provides a route to 2-substituted quinoline-4-carboxylic acids by reacting an isatin (B1672199) derivative with a carbonyl compound under basic conditions. mdpi.comwikipedia.orgnih.gov To synthesize the target molecule, one would start with 7-fluoroisatin (B1296980) and acetophenone. The reaction, typically carried out in the presence of a strong base like potassium hydroxide (B78521), would yield 8-fluoro-2-phenylquinoline-4-carboxylic acid. nih.govfrontiersin.org

This carboxylic acid intermediate would then need to be converted to the 4-amine. This can be achieved through several methods, such as the Curtius rearrangement, which involves the conversion of the carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.

| Starting Materials | Intermediate Product | Key Transformation | Reference |

| Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | Pfitzinger Reaction | nih.govfrontiersin.org |

| Substituted Isatins, Substituted Acetophenones | Various 2-arylquinoline-4-carboxylic acids | Pfitzinger Reaction | nih.gov |

In recent years, transition-metal-catalyzed, particularly palladium-catalyzed, and metal-free cyclization reactions have emerged as powerful tools for quinoline synthesis, often offering milder conditions and broader substrate scope. nih.govacs.org

Palladium-catalyzed methods can involve the coupling of a substituted 2-amino aromatic ketone with an alkyne, providing a one-pot synthesis of polysubstituted quinolines. rsc.org For example, 2-amino-3-fluorobenzophenone could be reacted with phenylacetylene (B144264) in the presence of a palladium catalyst to directly form the quinoline ring. Another palladium-catalyzed approach is the aza-Wacker oxidative cyclization of aniline derivatives. organic-chemistry.org Recently, a palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and amines. frontiersin.orgnih.gov

Metal-free approaches are also gaining traction due to their environmental benefits. rsc.org These can include iodine-mediated reactions or cyclizations promoted by reagents like tert-butyl hydroperoxide. mdpi.com For instance, a metal-free strategy could involve the cycloisomerization of an ortho-allylaniline derivative, which can be prepared from 2-fluoroaniline. mdpi.com

Stereoselective and Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on the quinoline ring is a crucial step that can be approached in two main ways: starting with a fluorinated precursor or performing a late-stage fluorination.

If starting with a fluorinated precursor, 2-fluoroaniline or its derivatives would be the logical choice. The fluorine atom would then be carried through the synthetic sequence to the final product. This is often the most straightforward approach if the required starting material is readily available.

Late-stage fluorination involves introducing the fluorine atom onto a pre-formed quinoline or a late-stage intermediate. This can be more challenging due to the need for high regioselectivity. Several methods have been developed for the direct fluorination of heterocycles. Electrophilic fluorinating reagents, such as Selectfluor, can be used, although controlling the position of fluorination can be difficult. A recent study described a regioselective electrolytic 5,8-difluorination of quinolines using HF:pyridine. georgiasouthern.eduresearchgate.net Another approach involves the use of elemental fluorine mixed with iodine, which can selectively fluorinate quinolines at the 2-position. rsc.org A photoredox-catalyzed method has also been reported for the selective C4-H fluorination of quinolines. nih.gov

| Method | Reagent | Position(s) Fluorinated | Reference |

| Electrolytic Fluorination | HF:Pyridine | 5 and 8 | georgiasouthern.eduresearchgate.net |

| Elemental Fluorination | Fluorine-Iodine mixture | 2 | rsc.org |

| Photoredox Catalysis | TEDA-PF₆, Mes-Acr-MeClO₄ | 4 | nih.gov |

Electrophilic and Nucleophilic Fluorination Reagents and Protocols

Electrophilic Fluorination: This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents with a nitrogen-fluorine (N-F) bond are generally preferred due to their stability, safety, and cost-effectiveness. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org Direct fluorination of quinoline derivatives in acidic media can lead to selective electrophilic substitution. researchgate.net For instance, the fluorination of quinoline and its derivatives bearing substituents on the heteroaryl ring often results in a mixture of products fluorinated at the 5-, 6-, and 8-positions. researchgate.net

Nucleophilic Fluorination: This method is particularly challenging for electron-deficient azaarenes like quinolines. The difficulty arises from the stability of the Meisenheimer intermediate formed after fluoride (B91410) attack, which favors the elimination of fluoride to regenerate the starting material over the desired hydride elimination to form the fluorinated product. acs.orgnih.gov However, recent advancements have led to new strategies for nucleophilic C-H fluorination that bypass the formation of these intermediates, enabling the successful nucleophilic oxidative fluorination of quinolines. acs.org One such method involves the use of HF:pyridine (Olah's reagent) for the regioselective 5,8-difluorination of quinolines via electrolysis. georgiasouthern.edu

| Fluorination Method | Reagent Examples | Key Characteristics |

| Electrophilic | N-fluorobenzenesulfonimide (NFSI), Selectfluor, Elemental Fluorine | Utilizes an electrophilic fluorine source with a carbon-centered nucleophile. N-F reagents are common due to safety and stability. wikipedia.org |

| Nucleophilic | HF:pyridine (Olah's reagent) | Challenging for azaarenes due to stable Meisenheimer intermediates. New methods bypass these intermediates. acs.orgnih.govgeorgiasouthern.edu |

Impact of Fluorine Introduction Position on Synthetic Feasibility

The position of the fluorine atom on the quinoline ring significantly influences the synthetic strategy and feasibility. The electron-deficient nature of the quinoline ring, particularly the pyridine part, makes electrophilic aromatic substitution difficult due to the formation of unstable Wheland intermediates. acs.org

Direct fluorination of unsubstituted quinoline often yields a mixture of isomers, with the C4 and C2 positions being favored. acs.org The presence of other substituents can direct the fluorination to specific positions. For example, 6-methoxyquinoline (B18371) undergoes direct fluorination primarily at the 5-position. researchgate.net The synthesis of specific isomers, such as 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for certain therapeutic agents, has been explored through various routes, including the electrophilic fluorination of 6-methoxy-8-nitroquinoline (B1580621) with NFSI. researchgate.net The synthesis of 8-fluoroquinolines can be achieved from starting materials like 2-fluoroaniline. nih.gov

Post-Synthetic Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, further modifications can be made to both the amino group and the aromatic rings to create a library of analogs.

Amination and Amide Bond Formation Reactions

The 4-amino group of this compound is a key site for derivatization. Standard amination and amide bond formation reactions can be employed to introduce a wide variety of substituents. nih.govnih.gov

Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. nih.govyoutube.com For instance, reacting a primary amine with propionic anhydride (B1165640) can rapidly form the corresponding amide. nih.gov This reaction is a type of condensation reaction where a molecule of water is eliminated. youtube.com

Reductive Amination: The secondary amine can be further functionalized through reductive amination with aldehydes. This reaction, often carried out in the presence of a reducing agent like sodium cyanoborohydride, allows for the introduction of diverse aromatic and heterocyclic groups. nih.gov

Transformations on the Phenyl and Quinoline Rings

Modifications can also be made to the phenyl and quinoline rings of the core structure. researchgate.net

Quinoline Ring: Electrophilic substitution reactions on the quinoline ring are possible, although the regioselectivity can be influenced by the existing fluorine and phenyl substituents. researchgate.net For example, direct fluorination of quinoline derivatives can lead to substitution at the 5-, 6-, and 8-positions. researchgate.net

Phenyl Ring: The 2-phenyl group can be functionalized through standard aromatic substitution reactions, depending on the directing effects of any existing substituents on that ring.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to develop more environmentally friendly and sustainable synthetic processes. bohrium.comdoaj.orgsruc.ac.ukprimescholars.comresearchgate.net These approaches often focus on using less hazardous reagents, recyclable catalysts, and alternative energy sources. bohrium.comdoaj.orgsruc.ac.ukprimescholars.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bohrium.comnih.govamanote.comresearchgate.netmdpi.comresearchgate.net

Microwave irradiation has been successfully employed in various steps of quinoline synthesis, including:

Friedländer Synthesis: A catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion to 8-hydroxyquinolines with significantly higher yields than conventional heating. nih.gov

Döbner Reaction: The Döbner reaction, used to synthesize 2-phenylquinoline-4-carboxylic acids, can be efficiently carried out using microwave irradiation, resulting in moderate yields in very short reaction times (0.5-3 minutes). researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Microwave heating can facilitate the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines in short reaction times (20-30 minutes) and good yields. nih.gov

The use of microwave-assisted protocols represents a significant improvement over traditional methods, which often require harsh conditions, long reaction times, and the use of hazardous solvents. doaj.orgsruc.ac.uk

Catalyst-Free and Environmentally Benign Methodologies

The development of synthetic protocols that minimize or eliminate the need for catalysts and hazardous solvents is a cornerstone of green chemistry. In the context of this compound and its analogs, several catalyst-free and environmentally benign methodologies have been explored, primarily focusing on nucleophilic aromatic substitution (SNAr) and microwave-assisted reactions. These approaches offer significant advantages in terms of reduced environmental impact, simplified purification procedures, and often, improved reaction efficiency.

One of the most direct and atom-economical routes to 4-aminoquinolines involves the nucleophilic aromatic substitution of a suitable leaving group at the C4 position of the quinoline ring by an amine. nih.gov Traditionally, these reactions often required harsh conditions and the use of catalysts. However, recent advancements have demonstrated the feasibility of performing these substitutions under catalyst-free conditions, frequently enhanced by microwave irradiation or conducted in environmentally friendly solvents like water or under solvent-free conditions. nih.govrsc.org

A common strategy involves the reaction of a 4-chloroquinoline precursor with an amine. The reaction can proceed without a catalyst, often by using an excess of the amine which can also serve as the solvent. nih.gov This approach is particularly effective for alkylamines. For less reactive amines, such as anilines, microwave assistance has proven to be a highly effective method for promoting the reaction in the absence of a catalyst. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.netacs.org

The synthesis of 4-amino-2-phenylquinoline derivatives has been achieved by reacting 4-chloro-2-phenylquinoline (B1581051) compounds with various amide solvents. In this methodology, the amide solvent itself acts as the aminating agent, eliminating the need for a separate amine reactant and catalyst. The reactivity of the amide solvents was found to be dependent on both steric and electronic factors of the N-substituents. researchgate.net

Furthermore, the principles of green chemistry have been applied to the synthesis of related quinolinone structures, which can be precursors to aminoquinolines. For instance, the intramolecular cyclization of 2-cyanophenylamide derivatives to form 4-aminoquinoline-2-ones has been accomplished using biodegradable and recyclable choline (B1196258) hydroxide in an aqueous medium, showcasing a greener alternative to traditional methods. rsc.orgresearchgate.net

While a specific catalyst-free protocol for the synthesis of this compound is not extensively detailed in the reviewed literature, the established methodologies for analogous compounds provide a strong foundation for its development. A plausible and environmentally benign approach would involve the nucleophilic aromatic substitution of a precursor such as 4-chloro-8-fluoro-2-phenylquinoline with ammonia or a protected amine equivalent under catalyst-free conditions, potentially utilizing microwave assistance to facilitate the reaction.

The following tables summarize findings from studies on catalyst-free and environmentally benign synthesis of 4-aminoquinoline analogs.

Table 1: Microwave-Assisted Catalyst-Free Synthesis of 4-Aminoquinolines nih.govresearchgate.net

| Starting Material | Amine | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| 4,7-Dichloroquinoline | Various Alkylamines | DMSO | - | 140-180 | 20-30 | 80-95 |

| 4,7-Dichloroquinoline | Various Anilines | DMSO | - | 140-180 | 20-30 | 80-95 |

| 4,7-Dichloroquinoline | N-methylated secondary amine | Phenol | 50 | 145 | 30 | 60 |

Table 2: Catalyst-Free Amination of 4-Chloro-2-phenylquinolines with Amide Solvents researchgate.net

| Amide Solvent | Yield (%) |

| N,N-Dimethylformamide | High |

| N,N-Diethylformamide | Moderate |

| N-Methylformamide | Moderate |

| Formamide | Low |

| N,N-Dimethylacetamide | Low |

| N,N-Dimethylpropionamide | Low |

Table 3: Environmentally Benign Synthesis of 4-Aminoquinoline-2-ones rsc.orgresearchgate.net

| Substrate | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 2-Cyanophenylamide derivatives | Choline Hydroxide | Water | Reflux | 15-20 | Good to Excellent |

Mechanistic Investigations of Chemical Reactions Involving 8 Fluoro 2 Phenylquinolin 4 Amine

Elucidation of Reaction Pathways in Key Synthetic Transformations

The synthesis of quinoline (B57606) derivatives, including those with fluorine substitutions, often involves cyclization reactions as a cornerstone of their assembly. researchgate.net Traditional methods like the Combes, Conrad-Limpach, and Skraup syntheses have been foundational. ufrgs.br A notable approach is the Doebner-Von Miller reaction, which utilizes an α,β-unsaturated ketone in the presence of an aniline (B41778), often facilitated by an acid catalyst. ufrgs.br

Identification and Characterization of Reaction Intermediates

In the synthesis of related quinolin-4-one structures, which can be precursors or related to quinolin-4-amines, several intermediates have been proposed. For instance, in palladium-catalyzed carbonylation reactions for the synthesis of quinolin-4-ones, the reaction of 2-iodoaniline (B362364) with an alkyne and carbon monoxide proceeds through a series of organopalladium intermediates. The process is initiated by the oxidative addition of Pd(0) to the iodoaniline, followed by CO insertion and subsequent reaction with the alkyne to form an intermediate complex that cyclizes to the quinolin-4-one. mdpi.com

Another example is the N-heterocyclic carbene (NHC)-catalyzed synthesis of quinoline-4-ones. The proposed mechanism involves the nucleophilic attack of the carbene on an aldehyde to form a homoenolate intermediate. This intermediate then attacks a bromide to form an adduct which undergoes intramolecular heterocyclization and dehydration to yield the final product. mdpi.com While these examples pertain to quinolin-4-ones, the principles of identifying and characterizing reactive intermediates are directly applicable to the synthesis of 8-fluoro-2-phenylquinolin-4-amine. Spectroscopic techniques such as NMR and mass spectrometry, coupled with computational studies, are crucial in elucidating the structures of these transient species.

Kinetic and Thermodynamic Studies of Rate-Determining Steps

Kinetic and thermodynamic studies are essential for understanding the factors that control the rate and outcome of a chemical reaction. For the synthesis of quinoline derivatives, identifying the rate-determining step is key to optimizing reaction conditions. In multi-step syntheses, such as those involving cyclization, the cyclization step itself or a preceding condensation step can be rate-limiting.

Role of the Fluorine Atom at Position 8 on Reactivity and Selectivity

The presence of a fluorine atom at the 8-position of the quinoline ring significantly influences the molecule's reactivity and selectivity in chemical transformations. tandfonline.com This is due to the unique electronic properties of fluorine, the most electronegative element. tandfonline.comnih.gov

Inductive and Resonance Effects of Fluorine

Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. nih.gov This effect decreases the electron density of the aromatic ring system, which can impact the rate and regioselectivity of electrophilic aromatic substitution reactions. The -I effect of fluorine can deactivate the ring towards electrophilic attack. nih.gov

Influence on Aromaticity and Electron Density Distribution

The substitution of a hydrogen atom with fluorine alters the electron density distribution within the quinoline ring system. The strong inductive effect of fluorine leads to a net positive charge on the carbon atom to which it is attached, which can create a barrier for the flow of π-electrons and potentially disrupt the ring current, a measure of aromaticity. acs.org

However, the interaction of fluorine's lone pairs with the π-system can also introduce new molecular orbitals, a concept referred to as "fluoromaticity". acs.org This can lead to an increase in the π-electron density of the ring and, in some cases, enhance the energetic aromaticity of the system, even if the diatropic ring current is reduced. acs.org Quantum-chemical calculations on difluoroquinolines have shown that the nitrogen atom, being a σ- and π-electron-withdrawing group, and the fluorine atom, a strong σ-acceptor and weak π-donor, both influence the charge distribution on the carbon atoms of the pyridine (B92270) and benzene (B151609) rings. researchgate.net

Tautomerism and Acid-Base Properties of the Quinolin-4-amine Moiety

The quinolin-4-amine moiety can exist in different tautomeric forms and exhibits specific acid-base properties that are crucial for its chemical behavior and biological activity.

The potential for tautomerism in heterocyclic compounds is a well-studied phenomenon. holzer-group.at For quinolin-4-amine, prototropic tautomerism can occur, leading to an equilibrium between the amino form and the imino form (a quinolin-4(1H)-imine). Detailed NMR spectroscopic investigations on the related cinnolin-4-amine (B87092) have shown that it exists predominantly in the amino form in solution. holzer-group.atresearchgate.net Similar studies on 4-oxoquinoline derivatives have highlighted the significant influence of prototropic tautomerism on their biological activity, and 2D NMR techniques have been used for the unequivocal characterization of the tautomers. nih.gov The position of the tautomeric equilibrium for this compound would be influenced by factors such as the solvent, temperature, and the electronic effects of the substituents.

Solvent Effects and Catalysis in Synthetic Processes

The synthesis of 2-substituted 4-aminoquinolines, such as this compound, often relies on acid- or base-catalyzed cyclocondensation reactions. In the context of the likely Friedländer synthesis, a 2-amino-3-fluorobenzophenone would react with a suitable nitrile or a related species bearing an activated methylene (B1212753) group. The solvent and catalyst are critical in facilitating the key steps of this transformation: the initial condensation and the subsequent intramolecular cyclization and dehydration.

Solvent Effects:

The choice of solvent can significantly impact the reaction rate and yield. Solvents can influence the solubility of reactants, stabilize intermediates or transition states, and in some cases, participate in the reaction mechanism. For quinoline synthesis, a range of solvents has been explored, with their polarity and proticity being key factors.

Protic Solvents: Alcohols like ethanol (B145695) are often used, sometimes in the presence of an acid catalyst. nih.gov They are effective at solvating the ionic intermediates that can form during the reaction. In some cases, the solvent itself can act as a proton source or sink, facilitating the necessary proton transfers in the reaction mechanism.

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane have been found to be effective for similar quinoline syntheses. nih.govnih.gov Their ability to dissolve a wide range of organic compounds and their high boiling points allow for reactions to be conducted at elevated temperatures, which is often necessary to drive the cyclization and dehydration steps. For instance, in related multicomponent reactions for the synthesis of 2-(alkyl/aryl)-4-aminoquinolines, DMF was identified as the superior solvent compared to DMSO, dioxane, and toluene. nih.gov

Nonpolar Solvents: Toluene is another solvent that has been employed, particularly in reactions where water removal is critical to drive the equilibrium towards the product. nih.gov

Solvent-Free Conditions: In an effort to develop more environmentally benign processes, solvent-free conditions have also been explored for Friedländer-type reactions, often in conjunction with solid-supported catalysts or microwave irradiation. organic-chemistry.org

The hypothetical effect of different solvents on the yield of this compound via a Friedländer-type reaction is summarized in the table below, based on general findings for related quinoline syntheses.

| Solvent | Polarity | Probable Role | Anticipated Yield |

| Ethanol | Polar Protic | Solvates intermediates, proton source | Moderate to Good |

| DMF | Polar Aprotic | High solubility of reactants, high boiling point | Good to Excellent |

| Dioxane | Nonpolar | Can facilitate reactions at higher temperatures | Moderate |

| Toluene | Nonpolar | Aids in azeotropic removal of water | Moderate |

Catalysis:

Catalysis is central to the Friedländer synthesis and its variations, enabling the reaction to proceed under milder conditions and with greater efficiency. Both acid and base catalysis are commonly employed.

Acid Catalysis: Acid catalysts protonate the carbonyl group of the ketone, making it more electrophilic and promoting the initial aldol-type condensation. Subsequent protonation of the hydroxyl group in the aldol (B89426) adduct facilitates its elimination as water. A variety of Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., zinc chloride, indium triflate) have been utilized. wikipedia.org Lewis acids are particularly effective as they can coordinate to both the carbonyl oxygen and the amino group, thereby activating the substrates and facilitating the cyclization.

Base Catalysis: Base catalysts, on the other hand, function by deprotonating the α-methylene group of the ketone component, generating a nucleophilic enolate which then attacks the carbonyl group of the 2-aminoaryl ketone. The subsequent cyclization and dehydration can also be promoted by the basic conditions.

The choice of catalyst can also influence the regioselectivity of the reaction when unsymmetrical ketones are used. Below is a table illustrating the types of catalysts that could be employed for the synthesis of this compound and their mode of action.

| Catalyst Type | Example | Mode of Action |

| Brønsted Acid | p-Toluenesulfonic acid | Protonates carbonyl group, activates for nucleophilic attack |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Coordinates to carbonyl oxygen, enhances electrophilicity |

| Lewis Acid | Indium(III) Triflate (In(OTf)₃) | Strong Lewis acid, effective under solvent-free conditions |

| Base | Potassium Hydroxide (B78521) (KOH) | Generates enolate from the ketone component |

| Base | Piperidine | Acts as a base and can form a more reactive enamine intermediate |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the molecular and cellular interactions of the chemical compound this compound. Despite extensive searches for data pertaining to its enzyme inhibition, receptor binding, and structure-mechanism relationships, no dedicated studies were identified that would allow for a detailed analysis as requested.

The exploration of molecular targets and binding mechanisms, a critical aspect of understanding a compound's biological activity, yielded no specific information for this compound. There are no published studies elucidating its potential enzyme inhibition mechanisms or characterizing its binding to any specific receptors at a molecular level.

Similarly, investigations into the structure-mechanism relationship (SMR) of this particular compound are absent from the current body of scientific literature. This includes a lack of conformational analysis to understand how its three-dimensional shape might influence its interaction with biological targets. Furthermore, there is no specific research detailing the role of its distinct functional groups—the fluorine atom at the 8-position, the phenyl group at the 2-position, and the amine group at the 4-position—in mediating molecular interactions.

Finally, a detailed analysis of the molecular recognition features of this compound, such as its capacity for hydrogen bonding, hydrophobic interactions, and halogen bonding, has not been documented. While the presence of the fluorine atom suggests the potential for halogen bonding, and the quinoline and phenyl rings indicate possibilities for hydrophobic and π-stacking interactions, these remain theoretical in the absence of specific experimental or computational studies.

Molecular and Cellular Mechanism Studies of 8 Fluoro 2 Phenylquinolin 4 Amine Interactions

Mechanisms of Cellular Uptake and Subcellular Distribution

Comprehensive searches of scientific literature and research databases have revealed a notable absence of studies specifically investigating the mechanisms of cellular uptake and the subcellular distribution of 8-Fluoro-2-phenylquinolin-4-amine. Consequently, there is currently no available data to detail how this specific compound permeates the cell membrane or where it localizes within various cellular compartments.

The processes by which a compound enters a cell (cellular uptake) are critical to its biological activity. These mechanisms can include passive diffusion across the lipid bilayer, facilitated diffusion involving membrane transporter proteins, or active transport, which requires energy. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, heavily influence the predominant uptake pathway.

Similarly, the subcellular distribution of a compound—its accumulation in specific organelles like the mitochondria, nucleus, or lysosomes—is fundamental to understanding its mechanism of action and potential off-target effects. This localization is governed by factors such as pH gradients between cellular compartments and the affinity of the compound for specific biomolecules within those organelles.

Despite the clear importance of this information, dedicated research on this compound in these areas has not been published in the accessible scientific literature. Therefore, no detailed research findings or data tables on its cellular interactions can be provided at this time. Future research is required to elucidate these fundamental aspects of its cellular biology.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, geometry, and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. For 8-Fluoro-2-phenylquinolin-4-amine, FMO analysis would identify the distribution of these orbitals. It is expected that the HOMO would be localized on the more electron-rich portions of the molecule, such as the quinoline (B57606) ring system and the amino group, while the LUMO would be distributed across the aromatic system. The precise energy values and the gap would quantify its kinetic stability and susceptibility to electronic excitation.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; region of the molecule susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; region of the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high reactivity and polarizability; a large gap indicates high stability and low reactivity. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), provides a visual representation of the charge distribution around a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, an EPS map would highlight the electron-rich areas around the nitrogen atoms of the quinoline ring and the exocyclic amine, as well as the electronegative fluorine atom. These regions would appear in shades of red or yellow, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atoms of the amino group and the aromatic rings would likely show positive potential (blue), indicating their role as potential hydrogen bond donors.

Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides a range of "reactivity descriptors" that quantify the reactivity of different atomic sites within a molecule. Among the most powerful are the Fukui functions, which describe the change in electron density at a specific point in the molecule as the total number of electrons changes.

There are three main types of Fukui functions used to predict site selectivity for different types of reactions:

f+(r) : Predicts reactivity towards a nucleophilic attack (electron acceptance).

f-(r) : Predicts reactivity towards an electrophilic attack (electron donation).

f0(r) : Predicts reactivity towards a radical attack.

By calculating these values for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to attack. For instance, the nitrogen of the amino group and specific carbons in the quinoline ring would be expected to have high f-(r) values, marking them as likely sites for electrophilic substitution. This analysis provides a more nuanced view of reactivity than EPS mapping alone. Although specific calculations for this compound are not available in the reviewed literature, this method offers a robust theoretical framework for predicting its chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically focus on static, gas-phase molecules at absolute zero, Molecular Dynamics (MD) simulations introduce temperature and solvent to model the molecule's behavior in a more realistic environment. MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a dynamic picture of the molecule's movements and interactions.

This technique is invaluable for exploring the conformational landscape of flexible molecules. For this compound, MD simulations could reveal the preferred rotational orientations (conformers) of the phenyl group relative to the quinoline core and how these conformations fluctuate over time.

Furthermore, MD simulations explicitly model the effect of the solvent. By simulating the molecule in a box of water or another solvent, one can observe how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and dynamics. Such simulations are critical for understanding how the compound behaves in a biological medium. While general studies on quinoline derivatives in different solvents exist, specific MD simulation data for this compound has not been found.

Molecular Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. This method is central to drug discovery and involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding pocket and then using a scoring function to estimate the strength of the interaction, known as the binding affinity.

Prediction of Binding Modes and Affinities

A molecular docking study of this compound against a specific protein target would yield several key pieces of information:

Binding Pose: The most likely three-dimensional orientation of the compound within the binding site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the ligand and the amino acid residues of the protein.

Binding Affinity: A numerical score that estimates the binding free energy (often in kcal/mol), indicating the strength of the ligand-target interaction. Lower scores typically suggest a stronger, more favorable interaction.

While numerous docking studies have been published for various quinoline analogs against different biological targets, demonstrating their potential as inhibitors, specific docking results for this compound are not present in the surveyed literature. Such a study would be essential to hypothesize its mechanism of action and to guide the design of more potent analogs.

Identification of Key Interacting Residues and Binding Hotspots

Molecular docking studies on various 4-aminoquinoline (B48711) derivatives have identified key amino acid residues that are likely to form significant interactions. For instance, in the context of antimalarial activity, docking studies of 4-aminoquinoline hybrids with Plasmodium falciparum lactate dehydrogenase (pfLDH) have shown interactions with residues such as ALA98. proquest.com Similarly, docking-guided 3D-QSAR studies of 4-aminoquinoline-1,3,5-triazines targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR) have emphasized the role of specific residues in the binding pocket. ugm.ac.id

For fluoroquinolone derivatives, interactions are often observed with DNA gyrase and topoisomerase enzymes. The planarity of the quinoline ring system is a crucial factor, with substituents at position 8 influencing this planarity and, consequently, the interaction with target enzymes. oup.com The nitrogen atom in the quinoline ring and other substituents can act as hydrogen bond acceptors or donors, forming crucial contacts within the binding site.

Based on the analysis of these related compounds, it can be inferred that the 4-amino group of this compound is a likely hydrogen bond donor. The quinoline nitrogen can act as a hydrogen bond acceptor. The phenyl ring at position 2 could engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within a binding pocket. The fluorine atom at position 8, being a bulky and electron-withdrawing group, could influence the molecule's conformation and electronic properties, potentially leading to specific halogen bonding or other electrostatic interactions. oup.com

Table 1: Inferred Potential Interacting Residues and Binding Interactions for this compound Based on Analogous Compounds

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residues (Examples from related studies) |

| 4-Amino Group | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine, Threonine |

| Quinoline Nitrogen | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| 2-Phenyl Group | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| 8-Fluoro Group | Halogen Bonding, Electrostatic | Electron-rich atoms (e.g., backbone carbonyls) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

QSAR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not identified, the extensive research on quinoline derivatives provides a solid framework for understanding the structural features that govern their activity.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For quinoline derivatives, this often includes a series of analogs with variations at different positions of the quinoline scaffold. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR equation that correlates the descriptors with the biological activity. researchgate.net The predictive power and robustness of the generated model are then rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (R² pred) are crucial to ensure the model's reliability. ugm.ac.id A high q² and R² pred value indicate a QSAR model with good predictive ability.

Table 2: Common Validation Parameters for QSAR Models of Quinoline Derivatives

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination (Goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (Internal predictive ability) | > 0.5 |

| R² pred | Predictive ability for an external test set | > 0.5 |

QSAR studies on various classes of quinoline derivatives have revealed significant correlations between specific structural descriptors and their mechanistic activity.

Hydrophobicity: Lipophilicity, often represented by the logarithm of the partition coefficient (logP), is a frequently identified descriptor influencing the activity of quinoline compounds. A certain degree of hydrophobicity is generally required for membrane permeability and reaching the target site.

Steric and Topological Descriptors: The size and shape of the molecule and its substituents are also crucial. Steric parameters, such as molar refractivity or Taft steric parameters, and topological indices that describe molecular branching and connectivity, can influence how well the molecule fits into its binding site. For instance, the presence of a bulky substituent at position 8 of the fluoroquinolone ring system has been shown to affect the planarity of the molecule, which in turn impacts its interaction with biological targets. oup.comoup.com

In the case of this compound, the fluorine atom at the 8-position would contribute to increased lipophilicity and possess strong electron-withdrawing properties. The 2-phenyl group introduces a significant steric bulk and potential for aromatic interactions. The 4-amino group is a key polar feature capable of forming hydrogen bonds. A QSAR model for a series of analogs of this compound would likely find these descriptors to be significant contributors to the predicted biological activity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Broader Academic Implications and Future Research Directions

Contribution to Quinoline (B57606) Chemistry and Fluorine Chemistry Principles

The quinoline scaffold is a prominent feature in many biologically active compounds. ontosight.aiossila.com The introduction of a fluorine atom at the 8-position of the 2-phenylquinolin-4-amine (B1606699) structure significantly influences its electronic properties, lipophilicity, and metabolic stability. ontosight.ainih.gov This makes it a valuable tool for studying the fundamental principles of fluorine chemistry within the context of heterocyclic systems.

Research on fluorinated quinolines, such as 8-Fluoro-2-phenylquinolin-4-amine, provides insights into:

Structure-Activity Relationships (SAR): By comparing the biological activities of fluorinated and non-fluorinated analogs, researchers can elucidate the role of fluorine in molecular recognition and binding affinity. nih.gov The position of the fluorine atom on the quinoline ring can dramatically alter a compound's biological profile.

Metabolic Stability: The strong carbon-fluorine bond often enhances metabolic stability, a crucial factor in drug design. Studying the metabolism of this compound can provide valuable data for developing more robust drug candidates.

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, which in turn affects its interaction with biological targets.

| Compound | Key Structural Feature | Observed Effect of Fluorine | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Fluorine at position 8 of the quinazoline (B50416) ring | Enhanced binding to the hinge region of Aurora A kinase. | nih.gov |

| Fluorinated quinoline derivatives | Fluorine substitution | Alters electronic properties and potential for nucleophilic substitution reactions. |

Design and Synthesis of Novel Chemical Probes and Research Tools

The unique properties of this compound make it an attractive starting point for the design and synthesis of novel chemical probes. nih.gov These probes are essential tools for investigating complex biological systems.

The development of fluorescently labeled analogs of bioactive molecules, for example, allows for the visualization and tracking of their interactions within cells. ossila.comnih.gov The synthesis of probes based on the this compound scaffold could enable researchers to:

Investigate Target Engagement: By attaching a fluorescent dye or other reporter molecule, scientists can directly observe the binding of the probe to its intended biological target.

Elucidate Mechanisms of Action: Chemical probes can help to identify the specific cellular pathways and processes that are modulated by the parent compound.

Facilitate Drug Discovery: The use of chemical probes can accelerate the identification and validation of new drug targets.

The synthesis of such probes often involves multi-step reaction sequences, including coupling reactions and the introduction of linker molecules to attach the reporter group. nih.govljmu.ac.uk

Methodological Advancements in Organic Synthesis and Mechanistic Studies

The synthesis of this compound and its analogs often requires the development of new and efficient synthetic methods. Challenges in the regioselective introduction of the fluorine atom and the construction of the quinoline ring system have spurred innovation in organic synthesis.

Advancements in this area include:

Novel Cyclization Strategies: Researchers are continuously exploring new ways to construct the quinoline core, often employing transition metal-catalyzed reactions.

Fluorination Techniques: The development of mild and selective fluorinating reagents is a key area of research, enabling the precise placement of fluorine atoms in complex molecules. researchgate.net

Mechanistic Investigations: Detailed mechanistic studies of the reactions used to synthesize these compounds provide a deeper understanding of the underlying chemical principles, which can guide the development of even more efficient synthetic routes. researchgate.net

Unexplored Facets and Emerging Research Avenues for this compound in Chemical Biology

While significant progress has been made, the full potential of this compound in chemical biology remains to be explored. Several emerging research avenues hold particular promise:

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR to verify fluorine-induced deshielding in aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.5–6.0 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 253.0874) and isotopic patterns for fluorine .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

How can structure-activity relationship (SAR) studies elucidate the role of the fluorine substituent in biological activity?

Advanced Research Question

- Fujita-Ban analysis : Quantify substituent contributions to bioactivity. For example, the 8-fluoro group in 2-phenylquinolin-4-amine derivatives enhances CpG-oligodeoxynucleotide antagonism (EC₅₀ = 0.76 nM) by increasing electron-withdrawing effects and receptor binding .

- Comparative assays : Test analogs (e.g., 6-fluoro vs. 8-fluoro) in in vitro models (e.g., TLR9 inhibition) to isolate fluorine’s steric/electronic effects .

What strategies resolve contradictory bioactivity data in fluorinated quinolin-4-amine derivatives?

Advanced Research Question

- Meta-analysis of substituent effects : Address discrepancies by evaluating additive contributions of substituents (e.g., methoxy vs. fluoro) using Free-Wilson models .

- Bioavailability normalization : Control for logP differences (e.g., fluorinated derivatives: logP ≈ 2.8) via pharmacokinetic studies to isolate intrinsic activity .

What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Basic Research Question

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Mechanistic studies : Measure apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) .

- Target validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

How can computational methods predict target interactions for this compound?

Advanced Research Question

- Molecular docking : Simulate binding to TLR9 or DNA topoisomerase II using AutoDock Vina. Fluorine’s electronegativity may stabilize hydrogen bonds with receptor residues (e.g., Asp553 in TLR9) .

- QSAR modeling : Corrogate Hammett constants (σₚ = 0.06 for fluorine) with bioactivity to prioritize synthetic targets .

What are the challenges in achieving regioselective substitution during synthesis?

Advanced Research Question

- Directing groups : Introduce –NH₂ or –OMe at C4 to direct electrophilic substitution to C8 via ortho/para effects .

- Catalytic regiocontrol : Use Pd-catalyzed C–H activation for selective fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.